3-Diethylamino-1-phenylpropyne
Overview
Description
Synthesis Analysis
The synthesis of DEAP derivatives has been explored in several studies. For instance, the photolabile protecting group (PPG) 1-[3-(diethylamino)phenyl]ethyl (DEAPE) is synthesized by adding a methyl group to the benzylic carbon of the parent DEABn PPG, which affects its photochemical properties and efficiency in releasing carboxylic acid . Additionally, the synthesis of 1,1-dicyano-4-[4-(diethylamino)phenyl]buta-1,3-dienes involves systematic variation of CN substituents, which influences the optical properties of these molecules . Furthermore, the lithiation of 3-trimethylsilyl-1-diethylaminopropyne has been reported, leading to various silylated amides and providing a pathway for further chemical transformations .
Molecular Structure Analysis
The molecular structure of DEAP derivatives has been elucidated using various spectroscopic and X-ray diffraction techniques. The study of 5-(diethylamino)-2-((2-(5-(3-methyl-3-phenylcyclobutyl)-6H-1,3,4-thiadiazin-2yl)hydrazono)methyl)phenol, a Schiff base, confirmed its crystal structure and revealed the presence of intermolecular and intramolecular hydrogen bonds . The molecular geometries of 1,1-dicyano-4-[4-(diethylamino)phenyl]buta-1,3-dienes were unambiguously determined through X-ray analysis, which is crucial for understanding their optical and electrochemical properties .
Chemical Reactions Analysis
DEAP and its derivatives undergo various chemical reactions. The DEAPE group can efficiently release carboxylic acid in aprotic solvents and converts to 3-diethylaminostyrene upon photochemical removal . The reaction of 3-trimethylsilyl-1-diethylaminopropyne with carbonyl compounds produces silylated amides, which can be further decomposed and oxidized . Additionally, the action of 1-diethylaminopropyne on a 1,3-oxazin-2-one leads to isomeric adducts through cycloaddition and rearrangement reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of DEAP derivatives are influenced by their molecular structure. The introduction of additional cyano groups in the 1,1-dicyanobuta-1,3-dienyl fragment of the studied dienes significantly affects their intramolecular charge-transfer absorption energy and intensity, as revealed by UV/Vis and electrochemical measurements . Theoretical calculations, including density functional theory and Quantum-Espresso program, have been used to predict and compare the properties of tautomeric structures of a synthesized Schiff base related to DEAP .
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis and Reactivity : 3-Diethylamino-1-phenylpropyne (1-diethylaminopropyne) demonstrates unique reactivity in synthesis processes. It was reported to react with pentacarbonyl[methoxy(2,2-diphenylethenyl)carbene]chromium, forming a complex through the insertion of the alkyne into the metal-carbene bond. This reaction showcases its potential in organometallic chemistry and in the synthesis of complex molecules (Dötz et al., 1979).
Utility in Organic Synthesis : It has been utilized in creating various organic compounds. For instance, its addition to dehydrodithizone led to the formation of complex organic structures, demonstrating its utility in the synthesis of heterocyclic compounds (Boyd et al., 1974).
Spectroscopy and Material Science
Fluorescence and Photophysical Properties : In material science, compounds containing 3-diethylamino-1-phenylpropyne have been explored for their fluorescence and photophysical properties. For instance, a study synthesized and investigated the photophysical properties of 7-(diethylamino)-3-(4-(arylethynyl)phenyl)-2H-chromen-2-ones, demonstrating high fluorescence quantum yields in certain conditions. This suggests its potential application in fluorescent materials and organic semiconductors (Shimasaki et al., 2021).
Spectroscopic Analysis : 3-Diethylamino-1-phenylpropyne has been the subject of spectroscopic analysis to understand its structural properties. Studies utilizing UV, IR, 1H, and 13NMR spectra, alongside quantum-chemical calculations, have been conducted to determine its isomeric and conformational properties (Chipanina et al., 2003).
Safety And Hazards
3-Diethylamino-1-phenylpropyne is considered hazardous. It is toxic if swallowed and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this chemical . It should not be breathed in and should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
N,N-diethyl-3-phenylprop-2-yn-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-3-14(4-2)12-8-11-13-9-6-5-7-10-13/h5-7,9-10H,3-4,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTMXVYXKKHDPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176923 | |
Record name | 2-Propynylamine, N,N-diethyl-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Diethylamino-1-phenylpropyne | |
CAS RN |
22396-72-1 | |
Record name | N,N-Diethyl-3-phenyl-2-propyn-1-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22396-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propynylamine, N,N-diethyl-3-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022396721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propynylamine, N,N-diethyl-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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